![molecular formula C17H15BrFNO3 B3069417 (2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid CAS No. 68938-01-2](/img/structure/B3069417.png)
(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid
Overview
Description
(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid is a synthetic organic compound that features both bromine and fluorine substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom to the phenyl ring.
Fluorination: Introduction of the fluorine atom to the other phenyl ring.
Acylation: Formation of the acetyl group.
Amidation: Coupling of the acetyl group with an amine to form the amide bond.
Chiral Resolution: Separation of the (2R) enantiomer from the racemic mixture.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the amide group.
Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.
Substitution: The bromine and fluorine atoms on the aromatic rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug development.
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties. The presence of bromine and fluorine atoms often enhances the biological activity of organic molecules.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies such as binding assays and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-(3-chlorophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2R)-3-(3-bromophenyl)-2-[[2-(4-chlorophenyl)acetyl]amino]propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
(2R)-3-(3-bromophenyl)-2-[[2-(4-methylphenyl)acetyl]amino]propanoic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The uniqueness of (2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid lies in its specific combination of bromine and fluorine substituents, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO3/c18-13-3-1-2-12(8-13)9-15(17(22)23)20-16(21)10-11-4-6-14(19)7-5-11/h1-8,15H,9-10H2,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZCYECDYOBPGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C(=O)O)NC(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68938-01-2 | |
Record name | Deoxyribonucleic acids, salmon sperm | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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